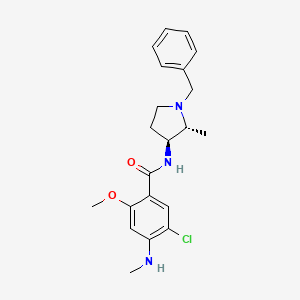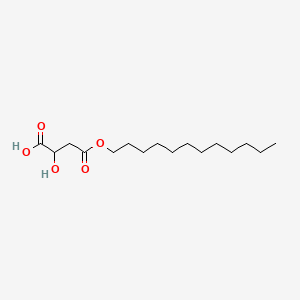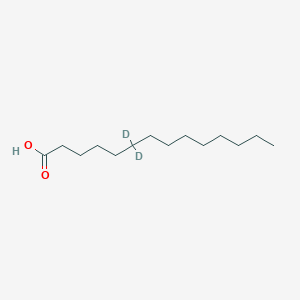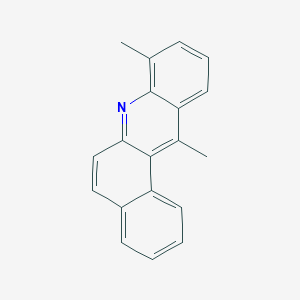
Benz(a)acridine, 8,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)acridine, 8,12-dimethyl- is a polycyclic aromatic compound that belongs to the acridine family. Acridines are known for their rigid planar structures and significant applications in various fields, including organic electronics, photophysics, and biological sciences. Benz(a)acridine, 8,12-dimethyl- is particularly noted for its deep-blue emitting properties, making it a valuable chromophore in the design of organic light-emitting diodes (OLEDs) with narrow-band emission .
Métodos De Preparación
The synthesis of Benz(a)acridine, 8,12-dimethyl- typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process results in the formation of a rigid 12,12-dimethyl-7,12-dihydrobenzo[a]acridine structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the fusion process. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Benz(a)acridine, 8,12-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Benz(a)acridine, 8,12-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a chromophore for designing deep-blue narrow-band emission emitters in OLEDs . In biology and medicine, acridine derivatives, including Benz(a)acridine, 8,12-dimethyl-, are studied for their potential therapeutic effects, such as anticancer properties. These compounds can intercalate into DNA, affecting biological processes and enzyme activities . In industry, Benz(a)acridine, 8,12-dimethyl- is utilized in the development of luminescent materials and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of Benz(a)acridine, 8,12-dimethyl- involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound’s planar structure and π-conjugated system facilitate its insertion between base pairs, leading to charge transfer and π-stacking interactions . These interactions can result in the inhibition of DNA-related enzymes and the induction of cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Benz(a)acridine, 8,12-dimethyl- can be compared with other acridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine and 13,13-dimethyl-8-phenyl-8,13-dihydro-5H-indolo[3,2-a]acridine . While these compounds share similar structural features, Benz(a)acridine, 8,12-dimethyl- is unique due to its specific substitution pattern and deep-blue emitting properties. Other similar compounds include acriflavine and proflavine, which are known for their antibacterial and anticancer activities . The uniqueness of Benz(a)acridine, 8,12-dimethyl- lies in its combination of photophysical properties and potential therapeutic applications.
Propiedades
Número CAS |
3518-05-6 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)18-16-8-4-3-7-14(16)10-11-17(18)20-19(12)15/h3-11H,1-2H3 |
Clave InChI |
ARUPRRXZUJYLKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


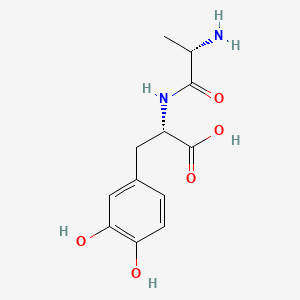
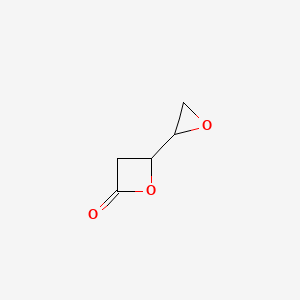
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
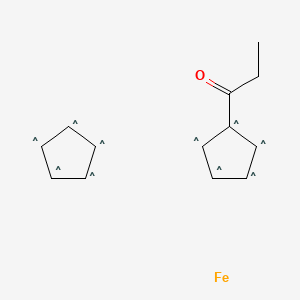
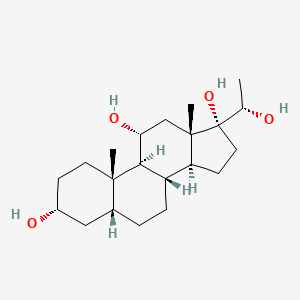


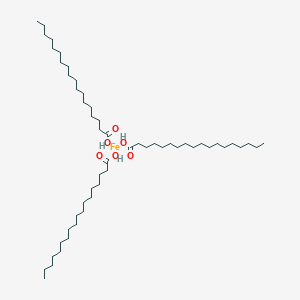
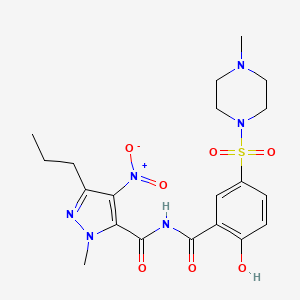
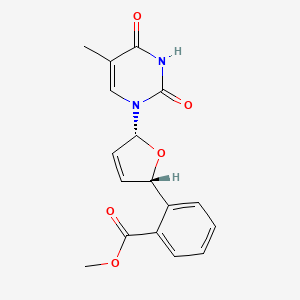
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
